![molecular formula C15H16N2OS B299660 N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)

N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

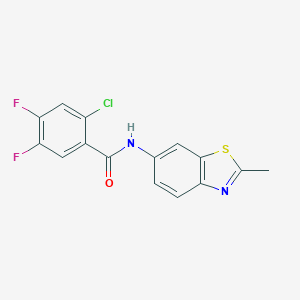

N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide, commonly known as TPCA-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPCA-1 belongs to the class of small molecule inhibitors that selectively target the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune response, inflammation, and cell survival.

Mechanism of Action

The NF-κB pathway is a key regulator of immune response, inflammation, and cell survival. It is activated in response to various stimuli such as cytokines, pathogens, and oxidative stress. The activation of NF-κB pathway leads to the translocation of NF-κB subunits from the cytoplasm to the nucleus, where they regulate the transcription of various genes involved in inflammation, cell survival, and proliferation. TPCA-1 selectively inhibits the activation of NF-κB pathway by targeting the upstream kinase IKKβ, which phosphorylates and activates the NF-κB subunit p65. By inhibiting the activation of NF-κB pathway, TPCA-1 suppresses the expression of various pro-inflammatory cytokines and chemokines, and induces apoptosis in cancer cells.

Biochemical and Physiological Effects:

The biochemical and physiological effects of TPCA-1 have been extensively studied in vitro and in vivo. In cancer cells, TPCA-1 has been shown to induce apoptosis, inhibit proliferation, and enhance the efficacy of chemotherapy. In animal models of inflammation, TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and attenuate the severity of inflammatory diseases such as colitis and arthritis. Moreover, TPCA-1 has been demonstrated to have a protective effect on the liver and kidney in animal models of sepsis and ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

TPCA-1 has several advantages for lab experiments. It is a selective inhibitor of the NF-κB pathway, which allows for the specific targeting of this pathway without affecting other signaling pathways. Moreover, TPCA-1 has been shown to have a good pharmacokinetic profile, with a half-life of around 2 hours in mice. However, TPCA-1 has some limitations for lab experiments. It has a relatively low solubility in aqueous solutions, which can limit its use in some assays. Moreover, TPCA-1 has been shown to have some off-target effects, such as the inhibition of other kinases such as JNK and p38.

Future Directions

There are several future directions for the research on TPCA-1. One direction is to further investigate the potential therapeutic applications of TPCA-1 in various diseases such as cancer, inflammation, and autoimmune disorders. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway based on the structure of TPCA-1. Moreover, the combination of TPCA-1 with other drugs such as immunotherapies and targeted therapies could be explored to enhance the efficacy of cancer treatment. Finally, the development of more efficient methods for the synthesis and purification of TPCA-1 could facilitate its use in lab experiments.

Synthesis Methods

The synthesis of TPCA-1 involves the reaction of 2-thiophenecarboxylic acid with 3-(1-pyrrolidinyl)aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature, and the resulting product is purified by column chromatography or recrystallization. The yield of TPCA-1 is typically around 50-60%.

Scientific Research Applications

TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The selective inhibition of NF-κB pathway by TPCA-1 has been shown to suppress the growth and survival of cancer cells, enhance the efficacy of chemotherapy, and reduce inflammation in animal models. Moreover, TPCA-1 has been demonstrated to have a synergistic effect with other drugs such as doxorubicin and cisplatin in cancer treatment. In addition, TPCA-1 has been shown to have a protective effect on the liver and kidney in animal models of sepsis and ischemia-reperfusion injury.

properties

Molecular Formula |

C15H16N2OS |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

N-(3-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C15H16N2OS/c18-15(14-7-4-10-19-14)16-12-5-3-6-13(11-12)17-8-1-2-9-17/h3-7,10-11H,1-2,8-9H2,(H,16,18) |

InChI Key |

MXJSSBWIVHLFQW-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CS3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5,5-diethyl-1-methyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B299578.png)

![4-tert-butyl-N-[3-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B299579.png)

![N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299580.png)

![Ethyl 5-(benzylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B299582.png)

![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299587.png)

![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)

![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)

![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)

![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)

![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)